![molecular formula C10H7N3 B13687693 [1,2,4]Triazolo[4,3-b]isoquinoline](/img/structure/B13687693.png)
[1,2,4]Triazolo[4,3-b]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[4,3-b]isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by a triazole ring fused to an isoquinoline structure, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-b]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with hydrazine and subsequent cyclization with nitriles or other suitable reagents. For instance, the Claisen–Schmidt condensation of isoquinoline derivatives with substituted aldehydes using potassium hydroxide as a catalyst has been reported .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-b]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized isoquinoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new pharmaceuticals and agrochemicals, contributing to advancements in these sectors.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-b]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the induction of oxidative stress and DNA damage, leading to apoptosis in cancer cells . The compound may also inhibit key enzymes or receptors involved in microbial growth, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[3,4-a]isoquinoline: Another triazole-isoquinoline derivative with similar biological activities.
[1,2,4]Triazolo[3,4-b]quinazoline: Known for its anticancer and antimicrobial properties.
[1,2,4]Triazolo[3,4-c]quinazoline: Exhibits a range of biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
[1,2,4]Triazolo[4,3-b]isoquinoline stands out due to its unique structural features and the specific biological activities it exhibits. Its ability to induce oxidative stress and apoptosis in cancer cells, along with its antimicrobial properties, makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H7N3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-b]isoquinoline |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-6-13-7-11-12-10(13)5-8(9)3-1/h1-7H |
InChI Key |
DPEYBIWFOTZXDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=NN=CN3C=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane](/img/structure/B13687611.png)
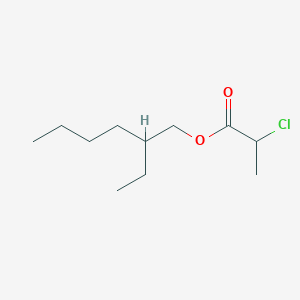

![Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate](/img/structure/B13687622.png)
![5-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687627.png)
![5-Nitrobenzo[d][1,3]dioxole-2-thione](/img/structure/B13687629.png)
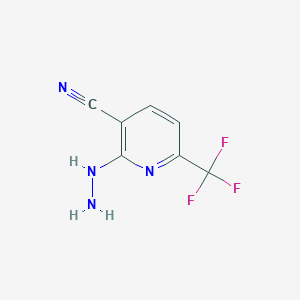

![Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B13687647.png)
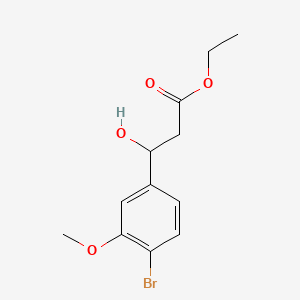
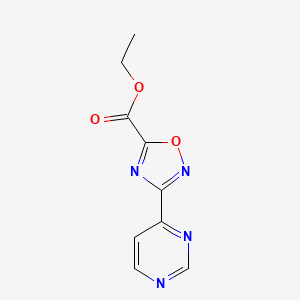

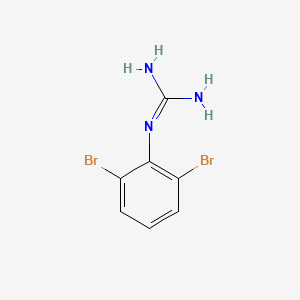
![(S)-1-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol](/img/structure/B13687679.png)
